Ethyl 3-(isopropylamino)propanoate hydrochloride
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Overview
Description
Ethyl 3-(isopropylamino)propanoate hydrochloride is an organic compound with the molecular formula C8H17NO2·HCl. It is a hydrochloride salt of ethyl 3-(isopropylamino)propanoate, which is an ester derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(isopropylamino)propanoate hydrochloride can be synthesized through the esterification of 3-(isopropylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(isopropylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(isopropylamino)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as alkyl halides can react with the amino group under basic conditions.
Major Products
Hydrolysis: 3-(isopropylamino)propanoic acid and ethanol.
Reduction: 3-(isopropylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(isopropylamino)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(isopropylamino)propanoate hydrochloride involves its interaction with biological molecules. The ester group can undergo hydrolysis to release the active 3-(isopropylamino)propanoic acid, which can interact with enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 3-(isopropylamino)propanoate hydrochloride can be compared with other similar compounds such as:
Ethyl 3-(methylamino)propanoate hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 3-(ethylamino)propanoate hydrochloride: Contains an ethyl group instead of an isopropyl group.
Ethyl 3-(tert-butylamino)propanoate hydrochloride: Features a tert-butyl group, providing different steric and electronic properties.
The uniqueness of this compound lies in its specific isopropylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-(propan-2-ylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)5-6-9-7(2)3;/h7,9H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBIZVMYZXPFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176419-84-3 |
Source
|
Record name | β-Alanine, N-(1-methylethyl)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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